
1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 1-position, a 4-(methylthio)phenyl group at the 3-position, and an amine group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(methylthio)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of methanesulfonic acid as a catalyst and methanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-methylthio-5-phenyl-1,2,4-triazinium iodide: Similar in structure but contains a triazine ring instead of a pyrazole ring.
3-methylthioquinolin-2-ones: Contains a quinoline ring with a methylthio group.
Uniqueness
1-methyl-3-(4-(methylthio)phenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a methylthio group and an amine group on the pyrazole ring makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H13N3S |
|---|---|
Poids moléculaire |
219.31 g/mol |
Nom IUPAC |
2-methyl-5-(4-methylsulfanylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3S/c1-14-11(12)7-10(13-14)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3 |
Clé InChI |
UPOHCPYJIOSIMK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CC(=N1)C2=CC=C(C=C2)SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-cyclobutyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazinedihydrochloride](/img/structure/B13636630.png)

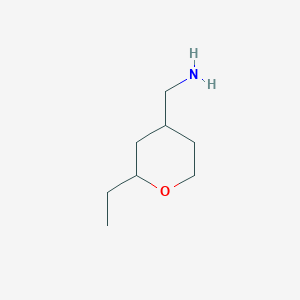


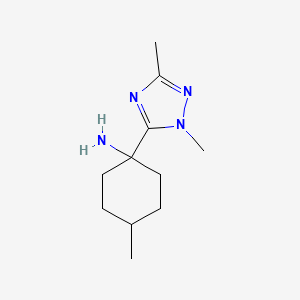

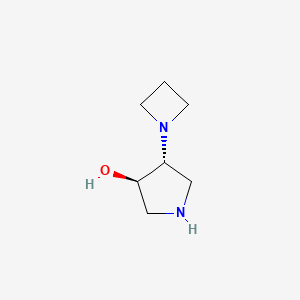

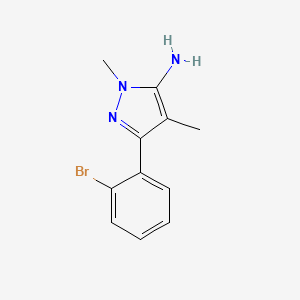
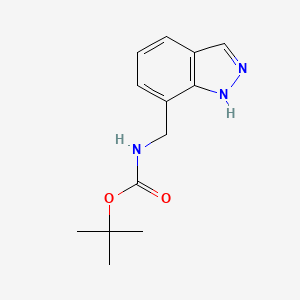
![Dimethyl({[4-(trifluoromethyl)phenyl]imino})-lambda6-sulfanone](/img/structure/B13636687.png)
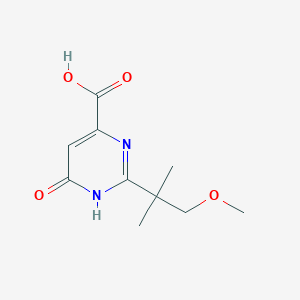
![3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)
